A Comprehensive Technical Guide to (R)-Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate
A Comprehensive Technical Guide to (R)-Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of (R)-Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate, a versatile chiral building block with significant applications in medicinal chemistry and organic synthesis. This document details its chemical identity, physicochemical properties, a robust synthesis protocol, comprehensive spectroscopic characterization, and key applications, with a focus on its role in the development of novel therapeutics. The information presented herein is intended to equip researchers and drug development professionals with the critical knowledge required for the effective utilization of this compound in their scientific endeavors.
Introduction
(R)-Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate, identified by the CAS number 51523-00-3 , is a valuable chiral intermediate in organic synthesis.[1] Its structure incorporates a pyrrolidinone (or pyroglutamate) core, a benzyl protecting group on the nitrogen atom, and a methyl ester at the 3-position. This unique combination of functional groups and a defined stereocenter makes it a sought-after precursor for the synthesis of complex, biologically active molecules. The pyrrolidinone scaffold is a prevalent motif in numerous natural products and pharmaceuticals, exhibiting a wide range of biological activities. The benzyl group provides stability and allows for selective deprotection, while the methyl ester offers a handle for further chemical modifications. This guide will serve as a comprehensive resource, consolidating essential technical information for the proficient application of this compound.
Chemical Identity and Physicochemical Properties
A thorough understanding of the fundamental properties of a compound is paramount for its successful application in research and development.
Chemical Structure
Figure 1: Chemical Structure of (R)-Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate.
Physicochemical Data
| Property | Value | Source |
| CAS Number | 51523-00-3 | [1] |
| Molecular Formula | C₁₃H₁₅NO₃ | [2] |
| Molecular Weight | 233.26 g/mol | [2] |
| Appearance | White to off-white solid | Inferred from supplier data |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Soluble in methanol, ethanol, chloroform, and other common organic solvents. | Inferred from synthesis protocols |
Synthesis Protocol
The synthesis of (R)-Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate is typically achieved through a Michael addition of benzylamine to itaconic acid, followed by cyclization and esterification. The following protocol is a representative procedure adapted from literature methods for analogous compounds.[3][4]
Reaction Scheme
Figure 2: Synthetic workflow for (R)-Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate.
Step-by-Step Experimental Procedure
Step 1: Synthesis of 1-Benzyl-5-oxopyrrolidine-3-carboxylic acid
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add itaconic acid (1.0 eq) and water.
-
Slowly add benzylamine (1.1 eq) to the suspension with stirring.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Acidify the mixture with concentrated hydrochloric acid to a pH of approximately 2, which will cause the product to precipitate.
-
Collect the solid precipitate by vacuum filtration and wash with cold water.
-
Dry the solid under vacuum to yield 1-benzyl-5-oxopyrrolidine-3-carboxylic acid.
Step 2: Esterification to (R)-Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate
-
Suspend the crude 1-benzyl-5-oxopyrrolidine-3-carboxylic acid (1.0 eq) in methanol in a round-bottom flask.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).
-
Heat the mixture to reflux and stir for 8-12 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent such as ethyl acetate or dichloromethane (3 x volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure (R)-Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate.
Note: For the synthesis of the specific (R)-enantiomer, a chiral resolution step or the use of a chiral starting material would be necessary. The described protocol will yield the racemic mixture. Chiral resolution can be performed on the carboxylic acid intermediate using a chiral amine.
Spectroscopic Characterization
Thorough spectroscopic analysis is crucial for the unambiguous identification and quality control of the synthesized compound. The following data are representative of the expected spectral features for (R)-Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate, based on analysis of structurally similar compounds.[4][5][6]
¹H NMR Spectroscopy
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.20-7.40 | m | 5H | Aromatic protons (C₆H₅) |
| ~4.50 | s | 2H | Benzyl CH₂ |
| ~3.70 | s | 3H | Methyl ester (OCH₃) |
| ~3.40-3.60 | m | 1H | CH at position 3 |
| ~3.20-3.40 | m | 2H | CH₂ at position 2 |
| ~2.50-2.70 | m | 2H | CH₂ at position 4 |
¹³C NMR Spectroscopy
| Chemical Shift (δ, ppm) | Assignment |
| ~173 | C=O (ester) |
| ~171 | C=O (amide) |
| ~136 | Quaternary aromatic C |
| ~129 | Aromatic CH |
| ~128 | Aromatic CH |
| ~127 | Aromatic CH |
| ~52 | OCH₃ |
| ~50 | N-CH₂ (benzyl) |
| ~45 | CH₂ at position 2 |
| ~36 | CH at position 3 |
| ~34 | CH₂ at position 4 |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050-2950 | Medium | C-H stretching (aromatic and aliphatic) |
| ~1735 | Strong | C=O stretching (ester) |
| ~1680 | Strong | C=O stretching (amide) |
| ~1450, ~1495 | Medium | C=C stretching (aromatic) |
| ~1200 | Strong | C-O stretching (ester) |
Mass Spectrometry
| Ion | m/z |
| [M+H]⁺ | 234.1 |
| [M+Na]⁺ | 256.1 |
Applications in Research and Development
(R)-Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate serves as a critical intermediate in the synthesis of a variety of high-value molecules, particularly in the pharmaceutical industry.
Synthesis of Bioactive Molecules
The pyrrolidinone core is a key pharmacophore in many drug candidates. This compound's defined stereochemistry and versatile functional groups allow for its elaboration into complex molecular architectures. A notable application is in the synthesis of novel antibiotics, including β-lactams, where the pyrrolidinone ring serves as a crucial precursor.[1] It is also utilized in the development of central nervous system (CNS) active agents and enzyme inhibitors.[1]
Chiral Pool Synthesis
As a chiral building block, it provides a stereochemically defined starting point for the synthesis of enantiomerically pure compounds. This is of paramount importance in drug development, where often only one enantiomer of a chiral drug is responsible for the desired therapeutic effect, while the other may be inactive or even cause adverse effects.
Materials Science
Beyond pharmaceuticals, this compound has found applications in materials science. Its structure allows for polymerization under specific conditions, leading to the investigation of its use as a monomer for the production of high-performance polymers with tailored properties.[1]
Figure 3: Key application areas of (R)-Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate.
Safety and Handling
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
(R)-Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate is a cornerstone chiral building block for synthetic chemists, particularly those in the field of drug discovery and development. Its well-defined structure and versatile reactivity provide a reliable platform for the construction of complex and biologically significant molecules. This guide has provided a comprehensive overview of its properties, a detailed synthesis protocol, characteristic spectroscopic data, and key applications. By leveraging the information contained within this document, researchers can confidently and efficiently incorporate this valuable compound into their synthetic strategies, accelerating the pace of innovation in chemical and pharmaceutical sciences.
References
-
Cas no 51523-00-3 (Methyl 1-Benzyl-5-oxopyrrolidine-3-carboxylate) - 960化工网. Available at: [Link]
-
Ethyl 1-benzyl-4-hydroxy-2-methyl-5-oxopyrrolidine-3-carboxylate - ResearchGate. Available at: [Link]
-
Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and - Semantic Scholar. Available at: [https://www.semanticscholar.org/paper/Synthesis-of-1-%5B(Aryl)(3-amino-5-oxopyrazolidin-4-Abdel-Wahab-Mohamed/2b27a3f80f9e9d6b5e0c9f1f1d1e4c3d8a4e3e2c]([Link]
-
Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC - NIH. Available at: [Link]
-
Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - MDPI. Available at: [Link]
-
METHYL 1-BENZYL-5-OXOPYRROLIDINE-2-CARBOXYLATE, (R)- - gsrs. Available at: [Link]
-
Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PMC - NIH. Available at: [Link]
-
Synthesis of 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives as a promising scaffold against disease-causing bacteria relevant to public health - KTU ePubl. Available at: [Link]
-
Copies of 1H, 13C, 19F NMR spectra. Available at: [Link]
-
Safety Data Sheet - Angene Chemical. Available at: [Link]
-
Ethyl 1-benzyl-4-hydroxy-2-methyl-5-oxopyrrolidine-3-carboxylate - PMC - NIH. Available at: [Link]
- Chiral resolution of an intermediate of suvorexant and cocrystals thereof - Google Patents.
-
The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide | Research Results in Pharmacology. Available at: [Link]
-
View of The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl). Available at: [Link]
-
Methyl and Benzyl (Ethyl 3,4-di-O-benzyl-2-O-benzoyl-1-thio-β-d-glucopyranosyl)uronate. Available at: [Link]
-
Supporting Information - ScienceOpen. Available at: [Link]
Sources
- 1. 51523-00-3(Methyl 1-Benzyl-5-oxopyrrolidine-3-carboxylate) | Kuujia.com [kuujia.com]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ethyl 1-benzyl-4-hydroxy-2-methyl-5-oxopyrrolidine-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. angenechemical.com [angenechemical.com]
